N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated nitrophenyl group, a thiophene ring, and an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide
- N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Uniqueness
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs.
Properties
Molecular Formula |
C13H10ClN3O3S |
---|---|
Molecular Weight |
323.76 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H10ClN3O3S/c14-12-4-3-10(17(19)20)6-9(12)8-15-16-13(18)7-11-2-1-5-21-11/h1-6,8H,7H2,(H,16,18)/b15-8+ |
InChI Key |
KSOUBGUDZIPZAS-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.